

Application Notes: In Vitro Characterization of Dersimelagon Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dersimelagon Phosphate	
Cat. No.:	B10860313	Get Quote

Introduction

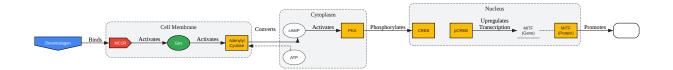
Dersimelagon Phosphate (also known as MT-7117) is an investigational, orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3][4] MC1R is a G protein-coupled receptor primarily expressed on melanocytes and other cells such as monocytes, endothelial cells, fibroblasts, and keratinocytes.[1] Activation of MC1R is known to stimulate eumelanin production, which can offer photoprotection, and also exerts anti-inflammatory and anti-fibrotic effects.[4][5][6] Dersimelagon is being developed for the treatment of photosensitivity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), as well as for systemic sclerosis due to its potential disease-modifying effects.[1][2][7] These application notes provide a summary of in vitro assay data and detailed protocols for the characterization of Dersimelagon.

Mechanism of Action

Dersimelagon selectively binds to and activates MC1R. As a Gs protein-coupled receptor, MC1R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and pigmentation. MITF promotes the transcription of key



melanogenic enzymes like tyrosinase, leading to the synthesis of eumelanin, a dark pigment that protects the skin from UV radiation.



Click to download full resolution via product page

Caption: Dersimelagon-activated MC1R signaling pathway.

Data Presentation

Quantitative in vitro data for Dersimelagon are summarized below.

Table 1: Receptor Binding Affinity and Functional Agonist Activity of Dersimelagon (MT-7117)



Receptor Target	Species	Assay Type	Value	Reference
MC1R	Human	Binding Affinity (Ki)	2.26 nM	[8]
	Human	Functional Agonism (EC₅o)	8.16 nM	[8]
	Cynomolgus Monkey	Functional Agonism (EC₅o)	3.91 nM	[8]
	Mouse	Functional Agonism (EC50)	1.14 nM	[8]
	Rat	Functional Agonism (EC50)	0.251 nM	[8]

| MC4R | Human | Binding Affinity (Ki) | 32.9 nM |[8] |

Table 2: Summary of Other In Vitro Effects



Assay Type	Cell Type	Effect Observed	Reference
Fibroblast Activation	Human Dermal Fibroblasts	Suppressed TGF-β-induced ACTA2 (α-SMA) mRNA elevation.	[1][9]
Cell Proliferation	Human Melanoma Cell Lines (5 types)	Did not affect cell proliferation.	[5]
Melanin Production	Mouse Melanoma (B16F1)	Increased melanin production in a concentration-dependent manner.	[3][10]
CYP/UGT Isoform Inhibition	In Vitro System	Relatively potent inhibition of CYP2C9, CYP3A, and UGT1A1 observed.	[11]

| Transporter Inhibition | In Vitro System | Relatively potent inhibition of BCRP, P-gp, and OATPs observed. |[11] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Dersimelagon for the human MC1R.

Materials:

- Cell membranes from HEK293 cells stably expressing human MC1R.
- Radioligand: [1251]-(Nle4, D-Phe7)-α-MSH (NDP-α-MSH).
- Dersimelagon Phosphate (MT-7117).



- Non-specific binding control: unlabeled NDP-α-MSH.
- Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.
- 96-well filter plates (GF/C).
- Scintillation fluid and counter.

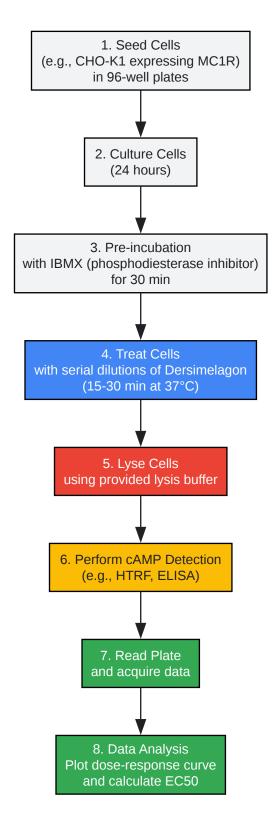
Procedure:

- Prepare serial dilutions of Dersimelagon in Binding Buffer.
- In a 96-well plate, add 50 μ L of Binding Buffer, 50 μ L of radioligand at a final concentration of ~0.1 nM, and 50 μ L of the Dersimelagon dilution.
- For total binding wells, add 50 μL of Binding Buffer instead of the compound.
- For non-specific binding wells, add 50 μ L of unlabeled NDP- α -MSH at a final concentration of 1 μ M.
- Initiate the binding reaction by adding 50 μ L of the MC1R-expressing cell membranes (~10 μ g protein/well).
- Incubate the plate for 60 minutes at room temperature with gentle agitation.
- Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester.
- Wash the filters three times with ice-cold Binding Buffer.
- Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
- Calculate the specific binding and plot the percentage of inhibition against the logarithm of Dersimelagon concentration. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay



This functional assay measures the ability of Dersimelagon to stimulate intracellular cAMP production, determining its EC₅₀ value.



Click to download full resolution via product page



Caption: General workflow for a cAMP accumulation assay.

Materials:

- CHO-K1 or HEK293 cells stably expressing the target MC1R (human, monkey, mouse, or rat).
- Cell culture medium (e.g., F-12K with 10% FBS).
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.
- Dersimelagon Phosphate (MT-7117).
- Positive control: α-MSH or Forskolin.
- cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

- Seed the MC1R-expressing cells into 96-well plates and culture overnight.
- The next day, aspirate the culture medium and wash the cells once with pre-warmed PBS.
- Add 50 μ L of Stimulation Buffer to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterases.
- Prepare serial dilutions of Dersimelagon in Stimulation Buffer.
- Add 50 μL of the Dersimelagon dilutions to the appropriate wells. Include wells for vehicle control and a positive control.
- Incubate the plate for 30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
- Plot the cAMP concentration against the logarithm of Dersimelagon concentration and use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value.



Protocol 3: Melanin Production Assay in B16F1 Cells

This assay evaluates the effect of Dersimelagon on melanogenesis in a mouse melanoma cell line.[10]

Materials:

- B16F1 mouse melanoma cell line.
- Culture Medium: DMEM with 10% FBS.
- Dersimelagon Phosphate (MT-7117).
- Lysis Buffer: 1 N NaOH.
- Synthetic melanin standard.
- 96-well plates.

Procedure:

- Seed B16F1 cells in 96-well plates at a density of 1 x 10⁴ cells/well.
- Allow cells to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of Dersimelagon (e.g., 1 nM to 10 μM). Include a vehicle-treated control.
- Incubate the cells for 72-96 hours.
- · After incubation, wash the cells with PBS.
- Visually inspect the cell pellets for darkening, indicative of melanin production.
- To quantify, lyse the cells by adding 100 μL of 1 N NaOH and incubating at 80°C for 1 hour.
- Measure the absorbance of the lysate at 405 nm using a plate reader.



- Create a standard curve using synthetic melanin to calculate the melanin content in each well.
- Normalize the melanin content to the total protein content of a parallel well (determined by a BCA assay) to account for any changes in cell number.

Protocol 4: Fibroblast Activation Assay (ACTA2 mRNA Expression)

This protocol assesses the anti-fibrotic potential of Dersimelagon by measuring its effect on a key marker of fibroblast activation.[1][9]

Materials:

- Normal human dermal fibroblasts (NHDF).
- Fibroblast growth medium.
- Recombinant human TGF-β1.
- Dersimelagon Phosphate (MT-7117).
- RNA extraction kit.
- cDNA synthesis kit.
- qPCR master mix and primers for ACTA2 (α-SMA) and a housekeeping gene (e.g., GAPDH).

Procedure:

- Culture NHDFs in 6-well plates until they reach ~80% confluency.
- Serum-starve the cells for 24 hours.
- Pre-treat the cells with various concentrations of Dersimelagon for 1 hour.
- Stimulate the cells with a pro-fibrotic agent, TGF-β1 (e.g., 10 ng/mL), for 24 hours. Include control wells (vehicle only, Dersimelagon only, TGF-β1 only).



- After incubation, wash the cells with PBS and lyse them.
- Extract total RNA using a commercial kit according to the manufacturer's protocol.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qPCR) using primers for ACTA2 and the housekeeping gene.
- Analyze the results using the ΔΔCt method to determine the relative fold change in ACTA2 mRNA expression in response to treatment. Compare the expression in cells treated with TGF-β1 alone versus those co-treated with TGF-β1 and Dersimelagon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dersimelagon, a novel oral melanocortin 1 receptor agonist, demonstrates diseasemodifying effects in preclinical models of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MT-7117 (Dersimelagon Phosphoric Acid): A Novel, Potent, Selective, and Nonpeptidic Orally Available Melanocortin 1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Illuminating Dersimelagon: A Novel Agent in the Treatment of Erythropoietic Protoporphyria and X-Linked Protoporphyria [mdpi.com]
- 6. Exploring the Therapeutic Potential of Dersimelagon in Systemic Sclerosis: Insights from Preclinical Studies [synapse.patsnap.com]
- 7. MT7117 Study Wesley Research Institute [wesleyresearch.org.au]
- 8. medchemexpress.com [medchemexpress.com]



- 9. ard.bmj.com [ard.bmj.com]
- 10. Melanogenic effect of dersimelagon (MT-7117), a novel oral melanocortin 1 receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Potential Drug-Drug Interactions for Novel Oral Melanocortin-1 Receptor Agonist Dersimelagon PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: In Vitro Characterization of Dersimelagon Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860313#dersimelagon-phosphate-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com